Neopentyl glycol diglycidyl ether
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane | |
|---|---|---|
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InChI |
InChI=1S/C11H20O4/c1-11(2,7-12-3-9-5-14-9)8-13-4-10-6-15-10/h9-10H,3-8H2,1-2H3 | |
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InChI Key |
KUAUJXBLDYVELT-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1CO1)COCC2CO2 | |
| Source | PubChem | |
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Molecular Formula |
C11H20O4 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID8025707 | |
| Record name | Neopentyl glycol diglycidyl ether | |
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Molecular Weight |
216.27 g/mol | |
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Physical Description |
Neopentyl glycol diglycidyl ether is a clear liquid. (NTP, 1992), Liquid; NKRA, Clear liquid; [CAMEO] Colorless liquid with an irritating odor; [Brenntag MSDS], LIQUID. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Flash Point |
greater than 200 °F (NTP, 1992), 88 °C o.c. | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Solubility |
5 to 10 mg/mL at 68.9 °F (NTP, 1992) | |
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Density |
Relative density (water = 1): 1.07 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 7.5 | |
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CAS No. |
17557-23-2, 54847-49-3 | |
| Record name | NEOPENTYL GLYCOL DIGLYCIDYL ETHER | |
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| Record name | Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis- | |
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Historical Context and Evolution of Diglycidyl Ethers in Polymer Chemistry
The journey of diglycidyl ethers is intrinsically linked to the development of epoxy resins. Early epoxy systems, while revolutionary, were often hampered by high viscosity, which limited their processability. smolecule.com This challenge spurred the development of reactive diluents, a class of compounds that could reduce viscosity without significantly compromising the properties of the cured resin. smolecule.com The introduction of diglycidyl ethers in the mid-20th century marked a significant advancement in polymer chemistry.
The synthesis of these ethers, typically through the condensation of a diol with epichlorohydrin (B41342) followed by dehydrochlorination, allowed for the creation of a diverse range of epoxy monomers with tailored properties. wikipedia.orgsfdchem.com This led to the development of various diglycidyl ethers, each offering unique advantages. For instance, Bisphenol A diglycidyl ether (DGEBA) became a cornerstone of the epoxy industry, known for its rigidity and thermal performance. smolecule.com However, the need for improved flexibility and lower viscosity in certain applications paved the way for aliphatic diglycidyl ethers like Neopentyl Glycol Diglycidyl Ether. smolecule.com The 1960s and 1970s saw the broader introduction of such reactive diluents, enabling the formulation of more versatile and process-friendly epoxy systems. smolecule.com
Significance of Neopentyl Glycol Diglycidyl Ether Within Epoxy Resin Systems
Neopentyl glycol diglycidyl ether plays a crucial role as a reactive diluent in epoxy resin formulations. smolecule.comsilverfernchemical.com Its primary function is to lower the viscosity of high-viscosity epoxy resins, thereby improving their handling and processing characteristics. silverfernchemical.comzxchem.com This reduction in viscosity allows for higher filler loading and better impregnation of fibers in composite materials. sfdchem.comchemicalbook.com
Beyond its role as a diluent, NGDE actively participates in the curing reaction through its two epoxy groups, forming a cross-linked network that enhances the final properties of the material. mdpi.comepoxy-c.com The incorporation of NGDE can lead to improved flexibility, impact resistance, and adhesion of the cured epoxy. mdpi.comsigmaaldrich.com This makes it particularly valuable in applications demanding toughness and durability, such as high-performance coatings, adhesives, and composites. musechem.comalfa-chemical.com The aliphatic nature of its backbone also contributes to better UV resistance and weathering characteristics compared to some aromatic epoxy systems.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C11H20O4 |
| CAS Number | 17557-23-2 |
| Appearance | Colorless liquid |
| Viscosity (at 25°C) | 10-30 mPa·s |
| Boiling Point | 103-107 °C at 1 mmHg |
| Density (at 25°C) | 1.04 g/mL |
Data sourced from multiple references. wikipedia.orgsigmaaldrich.comlookchem.com
Research Trajectories and Emerging Applications of Neopentyl Glycol Diglycidyl Ether
Established Synthesis Methodologies
The primary industrial route to synthesizing this compound is a robust, multi-step process that has been refined for efficiency and yield. This method relies on classic organic reactions tailored for the specific functionalities of the precursor molecules.
Two-Step Halogenation and Dehydrochlorination Process
The synthesis of this compound is fundamentally a two-step process. wikipedia.org The sequence begins with the reaction of neopentyl glycol with epichlorohydrin (B41342). wikipedia.orgsfdchem.comchemicalbook.com This initial step, often referred to as a condensation or addition reaction, results in the formation of a halohydrin intermediate, specifically a dichlorohydrin ether of neopentyl glycol.
In the second step, this intermediate undergoes dehydrochlorination. wikipedia.orgsfdchem.comchemicalbook.com This is achieved by treating the halohydrin with a strong base, typically sodium hydroxide (B78521) (caustic soda). wikipedia.orgwikipedia.org The base promotes an intramolecular cyclization reaction, forming the two desired epoxide rings and yielding this compound. wikipedia.org The primary waste products from this step are sodium chloride and water. wikipedia.org
Catalytic Systems in this compound Synthesis
Catalysis is crucial for the efficiency of NPGDGE synthesis, particularly in the initial halohydrin formation step.
The reaction between the hydroxyl groups of neopentyl glycol and the epoxide ring of epichlorohydrin is facilitated by the presence of a Lewis acid catalyst. wikipedia.orgwikipedia.org This catalyst activates the epichlorohydrin, making it more susceptible to nucleophilic attack by the alcohol.
The subsequent dehydrochlorination step is not catalytic in the traditional sense but relies on a stoichiometric quantity of a strong base, such as sodium hydroxide, to drive the reaction to completion. wikipedia.orgsfdchem.com
Table 1: Reagents in the Established Synthesis of NPGDGE
| Step | Reagent | Function | Reference |
| 1. Halohydrin Formation | Neopentyl Glycol | Alcohol Precursor | wikipedia.orgwikipedia.org |
| 1. Halohydrin Formation | Epichlorohydrin | Epoxide Precursor | wikipedia.orgwikipedia.orgsfdchem.com |
| 1. Halohydrin Formation | Lewis Acid | Catalyst | wikipedia.orgwikipedia.org |
| 2. Dehydrochlorination | Sodium Hydroxide | Base/Reagent | wikipedia.orgwikipedia.orgsfdchem.com |
| 2. Dehydrochlorination | Halohydrin Intermediate | Substrate | wikipedia.org |
Reaction Mechanisms in this compound Formation
Understanding the underlying reaction mechanisms is key to optimizing the synthesis process and managing the formation of unwanted by-products.
Role of Lewis Acid Catalysts in Halohydrin Formation
Lewis acid catalysts play a pivotal role in the first stage of the synthesis. wikipedia.orgwikipedia.org The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epichlorohydrin's epoxide ring. This coordination withdraws electron density from the ring, making the ring's carbon atoms more electrophilic. Consequently, the epoxide ring is "activated" and becomes significantly more vulnerable to nucleophilic attack from the hydroxyl groups of the neopentyl glycol. This ring-opening reaction proceeds to form the stable halohydrin intermediate, which is essential for the subsequent cyclization step. nih.gov
Dehydrochlorination Reaction Kinetics and By-product Management
The second stage of the synthesis is the dehydrochlorination of the intermediate formed in the first step. wikipedia.orgsfdchem.com This reaction is essentially an intramolecular Williamson ether synthesis. The strong base, sodium hydroxide, deprotonates the hydroxyl groups of the halohydrin intermediate, forming alkoxides. Each alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This results in the displacement of the chloride ion and the formation of the new, stable epoxide ring.
The primary by-products of this established synthesis are inorganic salts and water. wikipedia.org The use of sodium hydroxide in the dehydrochlorination step generates sodium chloride as a significant by-product, along with water. wikipedia.org Excess caustic soda used to ensure complete reaction also contributes to the waste stream. wikipedia.org Management of these by-products is relatively straightforward due to their properties. The water-soluble sodium chloride and excess sodium hydroxide are typically removed from the final organic product through washing and separation phases.
Table 2: By-products of NPGDGE Synthesis
| By-product | Originating Step | Management | Reference |
| Sodium Chloride | Dehydrochlorination | Washing/Separation | wikipedia.org |
| Water | Dehydrochlorination | Separation | wikipedia.org |
| Excess Sodium Hydroxide | Dehydrochlorination | Washing/Neutralization | wikipedia.org |
Green Chemistry Approaches in this compound Synthesis
A significant area of improvement lies in the synthesis of the precursors themselves. Research has focused on developing new, anhydrous processes for producing neopentyl glycol, for instance, by the condensation of isobutyraldehyde (B47883) and paraformaldehyde followed by hydrogenation. researchgate.net Such methods aim to avoid the large volumes of wastewater associated with traditional neopentyl glycol production routes. researchgate.net
Cationic Polymerization of this compound
Cationic polymerization is a crucial reaction mechanism for NPGDGE, enabling the formation of polymers for various uses, such as in gel polymer electrolytes for Li-ion batteries and hybrid epoxy methacrylate resins. sigmaaldrich.com This process is initiated by a cationic initiator that transfers a charge to the monomer, leading to the formation of reactive carbenium ions. nih.gov
Oxirane Ring Opening Mechanisms in Cationic Polymerization
The core of the cationic polymerization of NPGDGE lies in the opening of its oxirane (epoxide) rings. This process is initiated by an electrophilic attack on the oxygen atom of the oxirane ring by a cationic species, typically a proton or a Lewis acid. nih.govresearchgate.net This attack protonates the oxygen atom, forming a highly strained and reactive tertiary oxonium ion. mdpi.com
The propagation then proceeds through two primary competitive mechanisms: the active chain end mechanism (ACEM) and the activated monomer mechanism (AMM). mdpi.comresearchgate.net
Active Chain End Mechanism (ACEM): In this mechanism, the growing polymer chain possesses a reactive cationic center (the oxonium ion) at its end. This active chain end directly attacks the oxygen of another monomer molecule, incorporating it into the chain and regenerating the active center at the new chain end. mdpi.comresearchgate.net This process can sometimes be accompanied by side reactions like "back-biting," where the active chain end attacks an oxygen atom within its own chain, leading to the formation of cyclic oligomers. mdpi.comrsc.org
Activated Monomer Mechanism (AMM): In the AMM, the monomer itself is activated by protonation. This protonated monomer is then attacked by a nucleophile, which can be the hydroxyl end-group of the initiator or the growing polymer chain. mdpi.comresearchgate.net This mechanism is favored under conditions where the monomer is added slowly, increasing the likelihood of its protonation before it reacts with an active chain end. mdpi.com The AMM can help to suppress the formation of cyclic byproducts. mdpi.comrsc.org
For unsymmetrically substituted oxiranes, the ring-opening can occur at two different sites, leading to different hydroxyl group structures within the polymer. researchgate.net
Influence of Cationic Initiators on Polymer Chain Formation
The nature of the counteranion formed from the initiator also plays a crucial role. researchgate.net A more nucleophilic counteranion can lead to premature termination of the growing polymer chain, affecting the final molecular weight. researchgate.net The strength of the Lewis acid and the polarity of the solvent also influence the rates of both initiation and propagation. researchgate.net
Modern approaches have introduced the use of external stimuli like heat or light to activate and control the polymerization process, offering precise control over the final polymer properties. nih.govresearchgate.net Metal-free organic catalysts are also emerging as alternatives to traditional metal-based Lewis acids, which can leave behind metal residues in the final polymer. nih.gov The initiator can also impart specific characteristics to the resulting polymer nanoparticles, such as surface charge. For instance, a cationic initiator can result in a positive surface charge on the polymer nanoparticles. mdpi.com
Kinetics and Thermodynamics of Cationic Photopolymerization
Cationic photopolymerization utilizes light to generate the cationic species that initiate polymerization. This method offers spatial and temporal control over the curing process. The kinetics of this process are influenced by several factors.
Frontal polymerization is a rapid curing method where a self-sustaining polymerization front propagates through the resin. rsc.org This technique can be initiated by heat or UV radiation. rsc.org For some industrially significant epoxy monomers like bisphenol A diglycidyl ether (BADGE), radical induced cationic frontal polymerization (RICFP) has been successfully employed. rsc.org This often requires specific radical thermal initiators, though recent research has focused on developing new initiator systems based on peroxides in combination with co-initiators like silanes. rsc.org
Induction Period and Autoacceleration Phenomena in Photopolymerization
The photopolymerization of NPGDGE systems can exhibit complex kinetic profiles, including an induction period and autoacceleration.
An induction period is a delay at the beginning of the reaction where the polymerization rate is very low or zero. This can be attributed to several factors, including the time required to generate a sufficient concentration of initiating species or the presence of inhibitors that must be consumed before polymerization can proceed effectively.
Crosslinking Mechanisms in this compound Systems
The presence of two epoxide groups per molecule allows NPGDGE to act as a cross-linking agent, forming three-dimensional polymer networks. wikipedia.orgsigmaaldrich.com This cross-linking is fundamental to the desirable properties of the final cured epoxy resin, such as high strength and impact resistance. sigmaaldrich.com
Formation of Cross-linked Networks via Epoxide Group Reactivity
Cross-linked networks are formed when both epoxide groups of an NPGDGE molecule react with other molecules in the system. researchgate.net This can occur through reactions with various nucleophilic functional groups present in co-reactants or hardeners. researchgate.net For example, in systems containing amines, the epoxide rings can react with the amine groups to form stable covalent bonds. nih.govresearchgate.net
The process often involves a two-step reaction. First, one epoxide group of NPGDGE reacts with a functional group on another molecule, creating a "pendant" epoxide group that is attached to the polymer backbone. nih.gov In the second step, this pendant epoxide group reacts with another functional group, forming a cross-link and contributing to the network structure. nih.gov The ratio of pendant epoxide groups to cross-links can vary depending on the reaction conditions, such as pH and reaction time. nih.gov
The structure and chemical nature of the hardener used significantly influence the properties of the resulting cross-linked polymer. cyberleninka.ru For instance, anhydride (B1165640) hardeners react with the epoxide groups to form ester linkages, contributing to the network. cyberleninka.ru The use of an accelerator can significantly speed up the curing process with anhydride hardeners. cyberleninka.ru The final cross-link density and the chemical bonds formed within the network, such as those involving amide groups from certain hardeners and the epoxy ring, dictate the thermal stability and mechanical properties of the cured material. researchgate.net
Reaction with Nucleophiles (e.g., Amines, Phenols, Hydroxyl Groups)
The fundamental chemistry of NPGDGE involves the reaction of its electrophilic epoxide rings with nucleophilic species. This process, known as curing or crosslinking, transforms the liquid resin into a solid, three-dimensional thermoset network.
Amines: Amine hardeners are common crosslinkers for epoxy resins. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. Primary amines can react with two epoxy groups, while secondary amines can react with one, allowing for the formation of a densely crosslinked network. Studies on model glycidyl (B131873) ethers show that aliphatic amines are inherently very reactive, while aromatic amines, though also used, react more slowly. semanticscholar.org The hydroxyl groups formed during the reaction can catalyze further amine-epoxy reactions, leading to an autocatalytic effect. semanticscholar.orgevitachem.com In one specific formulation, NPGDGE is used in a blend cured with aromatic amine hardeners, with a specified amine to epoxy ratio of approximately 1.1 to 1 to achieve desired properties. google.com
Phenols and Hydroxyl Groups: Phenolic compounds and other molecules containing hydroxyl groups can also act as nucleophiles. The reaction involves the attack of the hydroxyl oxygen on the epoxide ring, forming an ether linkage. This reaction is fundamental to the synthesis of many epoxy resins, such as the reaction between a phenol (B47542) and epichlorohydrin. researchgate.net In application, the epoxy groups of NPGDGE have been shown to react with the active groups on protein molecules (which include amine and hydroxyl functionalities) to form a dense cross-linked network in soy-based adhesives. mdpi.com
Multi-Crosslinking Strategies (e.g., Ionic Synergism)
To achieve advanced material properties, researchers explore multi-crosslinking strategies that create networks with multiple types of chemical bonds or interactions. While the specific term "ionic synergism" is not widely documented for NPGDGE, the principle of using synergistic crosslinking is an active area of research in epoxy chemistry. These strategies aim to combine different bonding mechanisms to enhance properties like toughness, recyclability, and thermal stability.
Control of Crosslinking Density and Network Architecture
Curing Agent Type and Stoichiometry: The choice of curing agent is critical. Different agents, such as various amines or anhydrides, have different functionalities and reactivities, which directly influence the final network structure. researchgate.net The stoichiometric ratio of the curing agent to the epoxy resin is a key parameter. For example, a patent for a resin containing NPGDGE specifies an amine to epoxy ratio of about 1.1 to 1 to ensure a complete reaction and optimal properties. google.com
Curing Conditions: The temperature and duration of the curing cycle significantly impact the extent of the reaction and the final network architecture. Research on a resin system including NPGDGE demonstrated that curing at different temperatures (ranging from 121°C to 177°C) affected properties such as toughness and glass transition temperature (Tg), which are indicators of the network structure. google.com
Precursor Molecular Weight: In the formation of polymer networks like hydrogels, the molecular weight of the precursors, such as the diglycidyl ether, plays a crucial role in determining the gelation behavior and the properties of the final network. mdpi.com
Hybrid Polymerization and Copolymerization Approaches
NPGDGE's chemical structure allows for its use in advanced polymerization strategies, including hybrid systems that combine different reaction mechanisms and copolymerization with other monomers to create materials with tailored properties.
Synergistic Cationic and Free-Radical Photopolymerization
NPGDGE can be modified to create hybrid resins capable of undergoing photopolymerization through two distinct mechanisms simultaneously. This is typically achieved by reacting some of the epoxy groups with a molecule like methacrylic acid, which introduces a polymerizable carbon-carbon double bond. sigmaaldrich.com The resulting hybrid monomer contains both epoxy groups and methacrylate groups.
Upon exposure to UV light in the presence of suitable photoinitiators, a synergistic polymerization occurs:
The epoxy groups undergo cationic ring-opening polymerization .
The methacrylate groups undergo free-radical polymerization .
This dual-curing approach can lead to the rapid formation of highly crosslinked and robust coatings. sigmaaldrich.com
Formation of Hybrid Epoxy Methacrylate Resins
The synthesis of hybrid epoxy methacrylate resins is a key application for NPGDGE. sigmaaldrich.com The process involves the reaction of NPGDGE with methacrylic acid. In this reaction, the carboxylic acid group of methacrylic acid acts as a nucleophile, opening the epoxy ring to form an ester and a secondary hydroxyl group. By controlling the stoichiometry, it is possible to create molecules that retain one or more of the original epoxy groups while also featuring a new, radically polymerizable methacrylate group. These hybrid resins are valuable for applications requiring photocurable coatings. sigmaaldrich.com
Copolymerization with Other Monomers (e.g., Vinyl Ethers, Acrylates)
NPGDGE can be copolymerized with a variety of other monomers to modify the properties of the resulting polymer.
Acrylates: A patented resin composition describes a blend of epoxide compounds that includes NPGDGE and a copolymer of ethyl hexyl acrylate (B77674) and glycidyl methacrylate. google.com This indicates that NPGDGE can be effectively incorporated into acrylate-based systems to enhance properties like toughness and mechanical strength for high-performance composites. google.com
Vinyl Ethers: The principles of copolymerizing glycidyl ethers with other monomers are well-established. Cationic copolymerization of vinyl ethers with cyclic thioacetals has been demonstrated to create degradable polymers. nih.gov While not specific to NPGDGE, this shows the feasibility of cationic copolymerization routes. Similarly, free-radical copolymerization of vinyl ethers with monomers such as N-Phenylmaleimide is also possible. missouristate.edu Furthermore, other glycidyl ethers have been successfully copolymerized with ethylene (B1197577) oxide via anionic ring-opening polymerization, highlighting the versatility of glycidyl ethers in various copolymerization schemes. rsc.org
Advanced Materials Applications and Performance Enhancement Using Neopentyl Glycol Diglycidyl Ether
Neopentyl Glycol Diglycidyl Ether as a Reactive Component in Epoxy Resins
NPGDGE is an aliphatic glycidyl (B131873) ether that serves as a reactive diluent in epoxy resin formulations. wikipedia.orgmyskinrecipes.com Its primary function is to reduce the viscosity of high-viscosity epoxy resins, making them easier to process and handle. myskinrecipes.comsilverfernchemical.com This low-viscosity, colorless liquid is compatible with a wide range of epoxy resins and curing agents. zxchem.comindiamart.com
Modification of Cured Epoxy Resin Properties
The incorporation of NPGDGE into epoxy resin systems significantly modifies the properties of the cured material. wikipedia.org Its bifunctional nature, with two epoxy groups per molecule, allows it to participate in the curing reaction, forming a cross-linked network. wikipedia.orgepoxy-c.com This integration enhances several key characteristics of the final polymer.
Key property modifications include:
Flexibility and Toughness: NPGDGE imparts greater flexibility and toughness to the cured epoxy resin. zxchem.comzxchemuae.com
Adhesion: It can improve the adhesive properties of the formulation. myskinrecipes.com
Chemical Resistance: The resulting polymer often exhibits improved resistance to chemicals. zxchem.comzxchemuae.com
Impact on Thermal Stability and Mechanical Strength of Polymeric Materials
The addition of NPGDGE has a demonstrable impact on both the thermal stability and mechanical strength of polymeric materials. zxchem.comzxchemuae.com The highly branched, compact structure of the neopentyl glycol backbone contributes to high thermal stability and resistance to hydrolysis. allhdi.com
Table 1: Impact of NPGDGE on Mechanical Properties of a Soy-Based Adhesive
| Property | Value without NPGDGE | Value with 6g NPGDGE | Percentage Improvement |
| Tensile Shear Strength (MPa) | 0.29 | 1.12 | 286.2% |
| Water Resistance Improvement | - | 12.5% | - |
Data sourced from a study on a new flexible soy-based adhesive enhanced with this compound. mdpi.com
Rheological Behavior Modification in Resin Formulations
A primary application of NPGDGE is the modification of the rheological behavior of resin formulations. As a reactive diluent, it effectively reduces the viscosity of epoxy systems, which is crucial for many processing techniques. myskinrecipes.comzxchem.com
A study on a soy-based adhesive demonstrated a significant decrease in viscosity with the addition of NPGDGE. The viscosity of the adhesive decreased by 85.2% with the addition of 2g of NPGDGE and was further reduced with higher concentrations. mdpi.com This reduction in viscosity improves the flow characteristics of the resin, allowing for better impregnation of fibers in composites and easier application in coatings and adhesives. myskinrecipes.commdpi.com
Development of Functional Polymeric Composites
NPGDGE plays a vital role in the development of a variety of functional polymeric composites, enhancing their performance for specific applications. wikipedia.orgalfa-chemical.com
Application in Adhesives and Sealants
For instance, the incorporation of NPGDGE into a soy-based adhesive not only improved its water resistance but also significantly increased its tensile shear strength, making it suitable for industrial plywood applications. mdpi.com
Role in Protective Coatings and Anti-Corrosion Systems
NPGDGE is widely used in the formulation of protective coatings and anti-corrosion systems. wikipedia.orgzxchem.comepoxy-c.comzxchemuae.comsigmaaldrich.comsigmaaldrich.com Its inclusion in epoxy-based coatings enhances their durability, chemical resistance, and adhesion to the substrate. zxchem.comzxchemuae.comcymitquimica.com The low volatility of NPGDGE is also an advantage in coating formulations. zxchem.com
The compound's ability to create a dense cross-linked network helps to form a robust barrier against corrosive agents. mdpi.com Hybrid epoxy methacrylate (B99206) resins synthesized with NPGDGE have been developed for use as anti-corrosion and decorative coatings. sigmaaldrich.comsigmaaldrich.com Furthermore, its use in solvent-free coatings is a significant application. epoxy-c.comalfa-chemical.com
Integration into Hydrogels for Biomedical Applications
This compound (NGDE) serves as a valuable cross-linking agent in the synthesis of hydrogels intended for biomedical applications. nih.gov Its utility is particularly noted in the formation of hydrogels with potential uses in drug delivery, dental materials, and tissue engineering. nih.govsigmaaldrich.com The two epoxy groups at the ends of its aliphatic chain allow for effective reaction with various polymers, creating three-dimensional networks that can absorb and retain significant amounts of water or biological fluids. nih.gov
One specific application of NGDE is in the preparation of Pullulan/polydopamine hydrogels. sigmaaldrich.com In this context, NGDE acts as a cross-linker, contributing to the structural integrity and properties of the resulting hydrogel. sigmaaldrich.com While the broader class of diglycidyl ethers, such as polyethylene (B3416737) glycol diglycidyl ether (PEGDE), is widely used in hydrogel formation for biomedical purposes, NGDE offers a low-toxicity alternative with a distinct molecular structure that can influence the final properties of the hydrogel network. nih.govoamjms.eunih.gov The biocompatible nature of the resulting hydrogels is a critical factor for their use in medical applications. nih.govmdpi.com Research into NGDE-crosslinked hydrogels aims to tailor their mechanical strength, swelling behavior, and degradation kinetics to meet the specific demands of applications like controlled drug release and as scaffolds for tissue regeneration.
Fabrication of Gel Polymer Electrolytes for Energy Devices
In the field of energy storage, this compound is utilized as a monomer in the synthesis of gel polymer electrolytes (GPEs) for lithium-ion batteries. sigmaaldrich.com These GPEs are a promising alternative to traditional liquid electrolytes, offering potential improvements in safety and stability. nih.gov The process often involves a cationic ring-opening polymerization of the NGDE monomer to form the polymer matrix of the electrolyte. sigmaaldrich.com
Interactive Table: Performance of a Gel Polymer Electrolyte (GPE) System Note: This table presents generalized performance data for a GPE system to illustrate typical characteristics. Specific values for an NGDE-based system may vary based on the full composition.
| Parameter | Value |
| Ionic Conductivity at 25°C | 1.40 mS cm⁻¹ |
| Lithium Ion Transference Number (t⁺) | 0.65 |
| Capacity Retention after 200 Cycles | 85.2% |
Enhancement of Silicone Rubber Composites
This compound is employed to enhance the properties of silicone rubber composites, particularly when used in conjunction with conductive fillers like carbon black. google.comresearchgate.net The addition of NGDE as a filler can lead to significant improvements in both the mechanical and electrical properties of the resulting composite material. google.com
In these composites, NGDE can contribute to better dispersion of the primary filler, such as carbon black, within the silicone rubber matrix. google.com This improved dispersion can lead to a more effective reinforcement of the rubber, resulting in enhanced mechanical characteristics. Research has shown that silicone rubber composites containing a hybrid filler of carbon black and NGDE exhibit increased tensile strength and elongation at break. researchgate.net For instance, a composite with 5.76 vol% of this hybrid filler demonstrated a high tensile strength of 4.5 MPa and an elongation at break of 211%. researchgate.net Furthermore, the electrical conductivity of these composites can be greatly enhanced, with a reported maximum conductivity of 248.8 S/m. researchgate.net
Interactive Table: Properties of Silicone Rubber Composites with NGDE and Carbon Black
| Property | Value |
| Tensile Strength | 4.5 MPa |
| Elongation at Break | 211% |
| Maximum Electrical Conductivity | 248.8 S/m |
| Compressive Strength | ~12,909 MPa |
| Tensile Strength (of composite) | ~136.2 MPa |
Shape Memory Polymers and Actuation Systems
This compound in Shape Memory Polymer Design
This compound plays a crucial role in the design of shape memory polymers (SMPs), particularly those based on epoxy resins. wikipedia.org SMPs are a class of smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. NGDE is often incorporated into epoxy formulations, typically with a more rigid epoxy monomer like diglycidyl ether of bisphenol A (DGEBA), to introduce flexibility into the polymer network. nih.gov
The aliphatic and flexible nature of the NGDE molecule helps to lower the crosslink density and increase the segmental mobility of the polymer chains. This modification is essential for achieving the desired shape memory behavior. The incorporation of NGDE allows for the creation of epoxy-based SMPs with a broad range of mechanical properties and tunable transition temperatures. This versatility makes them suitable for various applications, including in biomedical devices and as components in actuation systems. wikipedia.orgnih.gov
Tailoring Thermal Transition Temperatures of Epoxy Shape Memory Polymers
A key parameter in the design of thermally responsive shape memory polymers is the glass transition temperature (Tg), which dictates the temperature at which the shape recovery is triggered. The inclusion of this compound in epoxy resin formulations provides a facile method for tailoring this critical property. nih.gov By systematically varying the ratio of the flexible NGDE to a more rigid epoxy monomer, such as DGEBA, it is possible to precisely control the Tg of the resulting epoxy shape memory polymer.
Increasing the concentration of NGDE in the epoxy matrix generally leads to a decrease in the glass transition temperature. This is because the flexible aliphatic chains of NGDE increase the free volume within the polymer network, allowing for chain segment motion at lower temperatures. This ability to tune the Tg is highly desirable as it allows for the development of SMPs that can be activated at specific temperatures, for example, around physiological temperature for biomedical applications. Research has demonstrated that the Tg of these epoxy SMPs can be adjusted across a broad range, for instance, from room temperature up to 89°C. nih.gov
Interactive Table: Effect of NGDE on the Glass Transition Temperature (Tg) of Epoxy SMPs Note: This table illustrates the general trend of how increasing the weight percentage of a flexible epoxy component like NGDE can influence the Tg of an epoxy polymer system.
| Flexible Epoxy (e.g., NGDE) wt% | Glass Transition Temperature (Tg) (°C) |
| 0 | 89 |
| 10 | 75 |
| 20 | 60 |
| 30 | 45 |
| 40 | 30 |
Conductive Shape Memory Nanocomposites
To expand the functionality of shape memory polymers, conductive fillers can be incorporated into the polymer matrix to create conductive shape memory nanocomposites. These materials can be actuated not only by heat but also by an electrical stimulus, which offers advantages such as faster response times and more precise control. This compound-based epoxy systems are suitable matrices for the dispersion of conductive nanofillers.
The incorporation of conductive materials, such as carbon nanofibers (CNFs) or carbon nanotubes (CNTs), into an epoxy matrix containing NGDE can create a percolating conductive network throughout the composite. rsc.orgrsc.org When an electrical current is passed through this network, the resistive heating (Joule heating) raises the temperature of the composite above its glass transition temperature, thereby triggering the shape recovery process. rsc.org This allows for rapid and remotely controlled actuation. The presence of the nanofillers can also simultaneously enhance the mechanical properties of the shape memory polymer, such as its recovery stress. rsc.org This dual functionality makes these conductive shape memory nanocomposites promising materials for applications in areas like soft robotics, deployable structures, and artificial muscles. rsc.org
Advanced Manufacturing Techniques
This compound (NPGDGE) is a critical component in various advanced manufacturing technologies, primarily due to its low viscosity, high reactivity, and the durable properties it imparts to finished materials. sigmaaldrich.comsigmaaldrich.com Its role as a reactive diluent and a precursor for specialized polymers enables its use in cutting-edge applications like UV-curable systems, 3D printing, and the fabrication of light-emitting devices. sigmaaldrich.comwikipedia.org
Role in UV-Curable Systems and 3D Printing
The integration of this compound into UV-curable resins is pivotal for processes like stereolithography (SLA) and digital light processing (DLP) 3D printing. These technologies rely on photopolymerization, where liquid resins are selectively cured by light to build an object layer by layer. The physical and chemical properties of the resin are paramount for the success of the printing process and the quality of the final product.
Research has demonstrated the suitability of fast-curing formulations with adapted viscosity for nozzle-based photoprinting. researchgate.netnih.gov NPGDGE contributes to these characteristics, enabling the rapid solidification required for building complex, high-resolution 3D structures. researchgate.net It serves as a precursor in the synthesis of hybrid epoxy methacrylate resins, which can be cured through both cationic and free-radical photopolymerization, offering versatility in developing resins for applications like anti-corrosion coatings. sigmaaldrich.comsigmaaldrich.com
Table 1: Properties of this compound Relevant to UV Curing and 3D Printing
| Property | Value | Significance in Advanced Manufacturing |
|---|---|---|
| Viscosity (at 25 °C) | 10-30 mPa·s | Ensures low formulation viscosity for smooth application and processability in 3D printing systems. sigmaaldrich.com |
| Epoxy Equivalent Weight | 135-165 g/eq | Indicates high reactivity for efficient and rapid cross-linking during UV curing. sigmaaldrich.com |
| Density (at 25 °C) | 1.04 g/mL | Influences the final weight and density of the printed object. sigmaaldrich.com |
This compound in Light-Emitting Devices (OLEDs)
This compound plays a specialized role in the fabrication of organic light-emitting diodes (OLEDs) and other light-emitting devices. sigmaaldrich.comsigmaaldrich.com Its utility in this field stems from its ability to form a stable and transparent solid matrix when cured. sigmaaldrich.comalfa-chemical.com
In the construction of OLEDs, NPGDGE is used to synthesize epoxy nanocomposites. sigmaaldrich.comsigmaaldrich.com These composites serve as an encapsulation or matrix material for the active light-emitting components. The key requirements for such a material are excellent transparency, to allow light to escape the device efficiently, and high durability to protect the sensitive organic layers from environmental factors like moisture and oxygen.
The low viscosity and high reactivity of NPGDGE are advantageous here as well, allowing for the creation of bubble-free, transparent epoxy systems that can effectively encapsulate the delicate device structures. alfa-chemical.com Its aliphatic nature contributes to good UV stability, which is essential for maintaining the long-term performance and clarity of the encapsulant. wikipedia.org By acting as a solid matrix, NPGDGE helps to create robust and reliable light-emitting devices. sigmaaldrich.comsigmaaldrich.com
Table 2: Research Findings on NPGDGE in Light-Emitting Devices
| Application Area | Role of NPGDGE | Key Finding | Source |
|---|---|---|---|
| OLED Fabrication | Solid Matrix | NPGDGE is used as a solid matrix to fabricate light-emitting devices like OLEDs. | sigmaaldrich.comsigmaaldrich.com |
| Epoxy Nanocomposites | Precursor | It is used to synthesize epoxy nanocomposites for the fabrication of light-emitting devices. | sigmaaldrich.comsigmaaldrich.com |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Epichlorohydrin (B41342) |
| Sodium hydroxide (B78521) |
| Polypropylene glycol diglycidyl ether |
| Poly(ethylene glycol) diacrylate |
Material Characterization and Analytical Methodologies for Neopentyl Glycol Diglycidyl Ether Systems
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for providing detailed information about the molecular structure and chemical transformations occurring within NGDE systems. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are paramount for analyzing crosslinking reactions, derivatization, and the conversion of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the intricate details of crosslinking and derivatization in NGDE-based systems. ¹H NMR and ¹³C NMR provide precise information about the chemical environment of atomic nuclei, allowing for the identification of specific structural moieties and the quantification of reaction progress.
In the context of NGDE, NMR is instrumental in confirming the structure of the monomer and its derivatives. For instance, the successful synthesis of new diglycidyl ethers can be verified by the characteristic peaks corresponding to the protons and carbons in the oxirane rings and the neopentyl group. nih.gov The ¹H NMR spectrum of NGDE shows specific signals for the different protons within the molecule. Similarly, the ¹³C NMR spectrum exhibits distinct peaks for the carbons of the azomethine groups and the oxirane ring, confirming the compound's formation. nih.gov
Furthermore, NMR is employed to monitor the crosslinking process. When NGDE is used as a crosslinking agent, for example in the formation of hydrogels, NMR can be used to determine the degree of modification and the effective crosslinker ratio. researchgate.net Although the signals from crosslinked NGDE can overlap with those of the polymer backbone, making analysis complex, specific signals, such as those from the methyl groups on the HA chain in a hyaluronic acid-based hydrogel, can be distinguished. researchgate.net The analysis of derivatization reactions, such as the synthesis of hybrid epoxy methacrylate (B99206) resins from NGDE, also relies on NMR to confirm the addition of new functional groups. sigmaaldrich.com
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Diglycidyl Ethers
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 7.05–7.85 | - |
| Diglycidyl ether CH₂ | 4.02–4.40 | - |
| Azomethine Carbon | - | 161.25 |
| Oxirane Ring Carbons | - | 44.63–51.03 |
Note: Data compiled from studies on various diglycidyl ethers. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for the qualitative and quantitative analysis of NGDE systems. It is particularly effective for identifying functional groups and monitoring their transformation during curing and other chemical reactions.
The FTIR spectrum of the unreacted NGDE monomer will prominently feature absorption bands characteristic of the epoxy group (oxirane ring). These typically appear around 910-915 cm⁻¹ due to the C-O-C stretching of the epoxy ring and around 1250 cm⁻¹ for the symmetric stretching of the ring. nih.gov The absence of a broad hydroxyl (-OH) band around 3500 cm⁻¹ in the initial monomer spectrum is also a key indicator of purity. rsc.org
During the curing process, the intensity of the epoxy group absorption bands decreases as the rings open and react with the curing agent. This decrease can be monitored over time to determine the reaction conversion rate. Simultaneously, the appearance and growth of new absorption bands, such as a broad hydroxyl band, indicate the formation of new chemical linkages. In the context of creating polyurethane dispersions, the reaction of NGDE consumes carboxylic acid and amine groups, leading to a reduction in their corresponding hydrophilic functional groups, which can be tracked via FTIR. researchgate.net
When NGDE is used to enhance soy-based adhesives, FTIR can reveal the formation of a denser cross-linked structure. mdpi.com The technique can also differentiate the reaction processes of different components in a blend, as indicated by the appearance of new minor peaks. mdpi.com
Table 2: Key FTIR Absorption Bands for Monitoring NGDE Reactions
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in Reaction Monitoring |
| 3500 (broad) | O-H stretch (hydroxyl) | Appears and increases as epoxy rings open. |
| 1793 | Carbonyl stretch (in cyclic carbonates) | Indicates derivatization of epoxy groups. rsc.org |
| 1608-1624 | -CH=N stretch (Schiff base) | Confirms the presence of specific structural motifs. nih.gov |
| 1244-1269 | Symmetric epoxy ring stretch | Decreases as curing progresses. nih.gov |
| 910-915 | Asymmetric epoxy ring stretch (C-O-C) | Decreases as curing progresses. nih.gov |
Thermal Analysis of Polymer Systems
Thermal analysis techniques are critical for understanding the behavior of NGDE-based polymers as a function of temperature. These methods provide valuable data on thermal stability, glass transition temperature, and curing kinetics, which are essential for determining the material's service temperature and processing conditions.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For NGDE systems, DSC is invaluable for determining the glass transition temperature (Tg) and for studying the exothermic curing reaction.
The Tg is a critical parameter for thermosetting polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. DSC thermograms show the Tg as a step-like change in the baseline. hitachi-hightech.com The Tg of a cured NGDE-based system is influenced by the degree of crosslinking; a higher crosslink density generally results in a higher Tg. kpi.ua
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for assessing the thermal stability of cured NGDE polymer systems.
A TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate (Tmax) are key indicators of the material's thermal stability. researchgate.netresearchgate.net For example, TGA has been used to show that the addition of NGDE can increase the thermostability of a cured adhesive. evitachem.com In a study on neopentyl glycol, TGA revealed that a treated sample exhibited a higher maximum thermal decomposition temperature compared to the control, indicating improved thermal stability. researchgate.netresearchgate.net
Table 3: Thermal Properties of Neopentyl Glycol from TGA/DTG Analysis
| Sample | Onset of Thermal Degradation (°C) | Maximum Thermal Decomposition Temperature (Tmax) (°C) | Total Weight Loss (%) |
| Control NPG | ~135 | 159.72 | 55.66 |
| Treated NPG | - | 160.40 | 44.81 |
Data adapted from a study on biofield treated Neopentyl Glycol. researchgate.netresearchgate.net
Microscopic and Morphological Characterization
Microscopic techniques are employed to investigate the morphology and fracture surfaces of cured NGDE-based materials, providing insights into the relationship between the material's microstructure and its macroscopic properties.
Scanning Electron Microscopy (SEM) is a powerful tool for observing the surface topography of materials at high magnifications. In the context of NGDE-based adhesives, SEM can be used to examine the fracture surfaces of cured samples. mdpi.com The resulting micrographs can reveal information about the brittleness or toughness of the material. For instance, a smooth, glassy fracture surface might indicate a brittle failure, while a more complex, rough surface could suggest a tougher material. The observation of small cracks in an adhesive layer can be indicative of its brittleness. mdpi.com By comparing the morphologies of different formulations, the toughening effect of NGDE can be visually assessed. mdpi.com
Scanning Electron Microscopy (SEM) for Surface and Fracture Analysis
Scanning Electron Microscopy (SEM) is an indispensable tool for analyzing the surface topography and fracture mechanics of materials incorporating Neopentyl Glycol Diglycidyl Ether. This high-resolution imaging technique provides detailed insights into the microstructure of cured resins and composites, which is crucial for understanding failure mechanisms. In fractographic analysis, SEM reveals characteristic features on a fracture surface that explain how a crack initiated and propagated.
In systems modified with NGDE, SEM analysis has demonstrated the compound's role in improving the toughness and integrity of the material. For instance, in a study on soy-based adhesives, the addition of NGDE as a cross-linker resulted in a demonstrably smoother and denser fracture surface compared to the unmodified adhesive. mdpi.com The micrographs of the NGDE-enhanced adhesive showed fewer holes and cracks. mdpi.com This change in morphology indicates that NGDE helps to form a more homogeneous and robust cross-linked network, which effectively prevents moisture intrusion and mitigates crack propagation. mdpi.com The smoother surface is indicative of a tougher material that can better distribute stress, a direct result of the flexibility and cross-linking ability imparted by the long-chain NGDE molecule. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline structure of materials, providing information on atomic arrangement, crystal phases, and degree of crystallinity. In the context of polymer systems, XRD can be used to analyze changes in crystallinity upon curing or the addition of fillers or modifiers. However, based on a review of available scientific literature, specific studies employing XRD for the crystalline structure analysis of cured epoxy systems or composites containing this compound are not prominently documented. Epoxy resins, including those modified with NGDE, typically cure into an amorphous, cross-linked network, which results in broad, diffuse scattering patterns in XRD rather than sharp peaks characteristic of crystalline materials.
Mechanical and Rheological Property Evaluation
Tensile Strength and Impact Resistance Measurements
The incorporation of this compound into resin formulations is known to significantly enhance their mechanical properties, particularly tensile strength and impact resistance. smolecule.comsigmaaldrich.comsigmaaldrich.com Its bifunctional nature allows it to participate in the curing reaction, forming a cross-linked network that is less brittle than those formed with some other diluents. wikipedia.orgresearchgate.net The long, aliphatic chain of NGDE introduces flexibility into the polymer backbone, which improves the material's ability to absorb energy and resist fracture under tensile or impact loads. mdpi.com
Research on soy-based adhesives has provided quantitative evidence of this enhancement. The addition of NGDE as a cross-linker dramatically improved the bond strength of plywood. This improvement is attributed to a combination of factors, including better water resistance, increased toughness, and reduced viscosity of the adhesive, which allows for better penetration and bonding. mdpi.com
Table 1: Effect of NGDE on Tensile Shear Strength of Soy-Based Adhesive
| Adhesive Formulation | Tensile Shear Strength (MPa) | Percentage Increase (%) |
|---|---|---|
| Soybean Meal (SM) Adhesive (Control) | 0.29 | - |
| SM Adhesive + 6g NGDE | 1.12 | 286.2 |
Data sourced from a study on flexible soy-based adhesives. mdpi.com The results demonstrate a significant increase in tensile shear strength with the addition of this compound.
Viscosity Analysis of Resins and Prepolymers
This compound is widely used as a reactive diluent specifically for its ability to reduce the viscosity of high-viscosity epoxy resins. smolecule.com This reduction in viscosity is critical for improving the handling and processing characteristics of the resin, allowing for easier mixing, better impregnation of fibers in composites, and increased filler loading. chemicalbook.com The typical viscosity of technical grade NGDE is in the range of 10-30 mPa·s at 25 °C. sigmaaldrich.com
The effect of NGDE on viscosity has been quantified in various systems. In the development of a soy-based adhesive, the initial viscosity of the formulation was very high. The addition of NGDE not only acted as a cross-linker but also significantly reduced the viscosity of the adhesive mixture. mdpi.com
Table 2: Viscosity of Soy-Based Adhesives
| Adhesive Formulation | Viscosity at 1 s⁻¹ (mPa·s) |
|---|---|
| Soybean Meal (SM) Adhesive | 35,310 |
| SM Adhesive with SDS Denaturant (Adhesive 0) | 138,800 |
| Adhesive 0 + 6g NGDE | 35,310 |
Data from a study investigating a flexible soy-based adhesive enhanced with NGDE. mdpi.com The addition of NGDE effectively reduces the high viscosity of the denatured protein adhesive.
Rheological Properties of Gels and Composites
The study of rheology, which examines the flow and deformation of matter, is crucial for characterizing materials like gels and composites formulated with this compound. Rheological measurements, such as determining the storage modulus (G') and loss modulus (G''), provide insight into the viscoelastic properties of a material. mdpi.comresearchgate.net G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. The point at which G' and G'' intersect often signifies the sol-gel transition, a critical parameter in the curing process of hydrogels and thermosets. researchgate.net
Electrochemical Characterization for Energy Storage Applications
A promising application for this compound is in the field of energy storage, specifically as a monomer for synthesizing gel polymer electrolytes (GPEs) for lithium-ion batteries. sigmaaldrich.comsigmaaldrich.com GPEs are a focus of research because they offer a potential solution to the safety issues associated with liquid electrolytes, such as leakage and flammability, while providing better interfacial contact than solid-state electrolytes. mdpi.com
In one study, a GPE was successfully prepared through an in-situ thermal-induced cationic ring-opening polymerization of NGDE using lithium bis(fluorosulfonyl)imide (LiFSI) as both the salt and the initiator. mdpi.com The resulting polymer electrolyte exhibited favorable characteristics for battery applications. Electrochemical characterization of these NGDE-based GPEs involved several key measurements:
Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS), the GPE showed good ionic conductivity, exceeding 0.1 mS/cm, which is crucial for efficient ion transport between the battery's electrodes. mdpi.com
Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry, the GPE was found to have an electrochemical window of approximately 4.0 V versus Li/Li+, indicating its stability within the typical operating voltage of lithium-ion batteries. mdpi.com
Cycling Performance: When assembled in a LiFePO₄/GPE/Li coin cell, the electrolyte demonstrated good compatibility with the electrodes and stable cycling performance. mdpi.com
Table 3: Electrochemical Properties of NGDE-Based Gel Polymer Electrolyte
| Property | Value | Measurement Technique |
|---|---|---|
| Ionic Conductivity (Room Temp) | >0.1 mS/cm | Electrochemical Impedance Spectroscopy (EIS) |
| Electrochemical Stability Window | ca. 4.0 V vs. Li/Li⁺ | Linear Sweep Voltammetry (LSV) |
| Specific Capacity (0.2 C-rate) | 131 mAh/g | Galvanostatic Cycling |
Data from a study on gel polymer electrolytes synthesized from NGDE and LiFSI for lithium-ion batteries. mdpi.com
These findings highlight the potential of this compound as a key component in creating safer and more stable high-performance energy storage devices. mdpi.com
Toxicological and Environmental Considerations in Neopentyl Glycol Diglycidyl Ether Research
Mechanisms of Biological Activity
The biological activity of Neopentyl Glycol Diglycidyl Ether (NPGDGE) is intrinsically linked to the chemical reactivity of its functional groups. The presence of two terminal epoxide rings in its aliphatic structure is the primary determinant of its toxicological profile.
This compound is an ether-epoxide derivative. noaa.gov The molecule contains two epoxide (oxirane) groups, which are three-membered rings containing an oxygen atom. wikipedia.org This configuration creates significant ring strain, rendering the epoxide groups highly reactive and electrophilic. This inherent reactivity allows NPGDGE to engage in covalent bond formation with various nucleophilic sites present on biological macromolecules, such as proteins and nucleic acids. smolecule.comsigmaaldrich.comsigmaaldrich.com This process, known as alkylation, can alter the structure and function of these essential biomolecules, initiating a cascade of events that manifest as toxicological endpoints. The reaction mechanism is analogous to its industrial function as a cross-linking agent in epoxy resin systems, where the epoxide rings open to form strong covalent bonds with curing agents. epoxy-c.com
The electrophilic epoxide groups of NPGDGE readily react with endogenous nucleophiles. Research indicates its reactivity with functional groups such as amines and phenols. smolecule.com Within a biological system, this translates to interactions with the nucleophilic side chains of amino acids in proteins, including the thiol group of cysteine, the amino group of lysine, and the imidazole (B134444) ring of histidine. By forming covalent adducts with proteins, NPGDGE can trigger immune responses, as seen in skin sensitization. nih.gov Furthermore, the epoxide moieties can also react with the nucleophilic centers in DNA bases (e.g., the N7 position of guanine), leading to the formation of DNA adducts. This interaction represents a critical mechanism for the compound's genotoxic potential.
In Vitro and In Vivo Toxicological Studies
NPGDGE is recognized as a skin irritant and a skin sensitizer. wikipedia.orgnih.govhaz-map.com Skin irritation is a direct localized inflammatory response, while sensitization is an immunological process. nih.govtcichemicals.com
The mechanism of skin sensitization by NPGDGE follows the hapten hypothesis. nih.gov As a small, reactive molecule, NPGDGE can penetrate the epidermis where it acts as a hapten. Its electrophilic epoxide groups covalently bind to endogenous skin proteins, forming a hapten-protein conjugate. nih.gov This modified protein is then recognized as a foreign antigen by Langerhans cells and other antigen-presenting cells in the skin. This initiates an immune response, leading to the proliferation of allergen-specific T-lymphocytes. Upon subsequent exposure to NPGDGE, these memory T-cells are activated, resulting in a delayed-type hypersensitivity reaction known as allergic contact dermatitis. nih.gov Repeated or prolonged contact is noted to cause skin sensitization. inchem.org
Inhalation is a potential route of exposure to NPGDGE. inchem.org Studies and reports indicate that short-term exposure to mists or vapors can lead to irritation of the respiratory tract. The substance can be absorbed into the body through inhalation. inchem.org
The genotoxic potential of NPGDGE has been evaluated in genetic toxicology studies. The ability of the compound's epoxide groups to bind covalently to DNA forms the mechanistic basis for its mutagenicity.
A key area of investigation has been its effect on bacterial systems. Research conducted under the National Toxicology Program (NTP) concluded that this compound is mutagenic in Salmonella typhimurium. nih.gov Specifically, positive results were obtained in bacterial mutagenicity assays, commonly known as the Ames test. nih.gov This indicates that the chemical can induce gene mutations, specifically base-pair substitutions or frameshift mutations, in the tested bacterial strains. Such findings are consistent with the reactivity profile of glycidyl (B131873) ethers. haz-map.com
Absorption and Metabolism Pathways
While specific in-vivo metabolic studies on this compound are not extensively detailed in the available literature, the substance can be absorbed into the body through inhalation. inchem.org The metabolic inactivation pathways for glycidyl ethers (GEs) as a class have been investigated, providing a likely model for NPGDGE's biotransformation. Research indicates that GEs are generally metabolized via two primary enzymatic routes. tandfonline.comnih.gov
The first pathway is the hydrolysis of the epoxide group, a reaction catalyzed by the enzyme epoxide hydrolase (EH). tandfonline.comnih.gov Studies on various GEs show that they are typically stable and resistant to simple aqueous hydrolysis but are rapidly metabolized by both microsomal and cytosolic EH found in the liver and lungs. tandfonline.comnih.gov Generally, microsomal EH is more efficient in this process than cytosolic EH. tandfonline.comnih.gov
The second pathway involves the conjugation of the epoxide moiety with glutathione (B108866) (GSH), a reaction facilitated by the enzyme glutathione S-transferase (GST). tandfonline.comnih.gov The efficiency of this conjugation can depend on the water solubility of the specific glycidyl ether. tandfonline.comnih.gov It is crucial to note that the metabolic rate and primary pathway can vary significantly between different glycidyl ethers, as well as across different species and organs. tandfonline.com For instance, research on Bisphenol A diglycidyl ether (BADGE) identified hydrolysis, carboxylation, and conjugation as key metabolic pathways. nih.gov Therefore, while these general pathways are expected for NPGDGE, its specific metabolic profile requires direct investigation.
Environmental Fate and Degradation Studies
The environmental behavior of NPGDGE is dictated by its chemical stability and its interaction with aquatic and terrestrial systems.
Research on the glycidyl ether class of compounds indicates that they are chemically very stable and generally resistant to aqueous hydrolysis under normal environmental conditions. tandfonline.com This stability suggests that NPGDGE is not readily biodegradable. While comprehensive studies detailing the specific biodegradation of NPGDGE in soil or by microorganisms are limited, its classification as harmful to aquatic life with long-lasting effects implies significant environmental persistence. mdpi.com The degradation of complex synthetic polymers often requires specific enzymatic actions from microorganisms like bacteria and fungi, a process that is not well-documented for this specific compound. mdpi.com
This compound is classified as toxic to aquatic organisms and is recognized for causing long-term adverse effects in the aquatic environment. Although specific median lethal concentration (LC50) or effective concentration (EC50) values from standardized aquatic toxicity tests are not detailed in the reviewed literature, the harmonized classification provides a clear indication of its environmental risk. chemsafetypro.comeuropa.eu The potential for long-term effects is a key consideration, suggesting that the substance persists in the environment and may pose a chronic risk to aquatic ecosystems.
Table 1: Summary of Environmental Hazards for this compound
| Hazard Aspect | Finding | Source |
|---|---|---|
| Aquatic Toxicity | Toxic to aquatic life. | wrmeadows.com |
| Long-Term Effects | May cause long-term adverse effects in the aquatic environment. | mdpi.com |
| Biodegradability | Not expected to be readily biodegradable due to chemical stability. | tandfonline.com |
| Persistence | Implied to be persistent due to its long-lasting effects on aquatic life. | mdpi.com |
Risk Assessment and Occupational Safety Research
Given its chemical properties, robust risk assessment and strict occupational safety protocols are paramount in research settings where NPGDGE is handled.
Effective mitigation of exposure risk in the laboratory involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). sigmaaldrich.com Handling should occur in well-ventilated areas, with local exhaust ventilation or in a closed system to minimize inhalation of vapors or mists. inchem.orgechemi.com Key safety protocols include avoiding all direct contact with the skin and eyes, and preventing the generation of mists. echemi.com Since the substance is combustible, all sources of ignition such as open flames and sparks must be avoided. inchem.orgechemi.com
Table 2: Laboratory Safety and Mitigation Protocols for NPGDGE
| Protocol Category | Specific Recommendation | Source(s) |
|---|---|---|
| Engineering Controls | Use in a well-ventilated area. Employ local exhaust ventilation or a closed system. Install safety showers and eye baths. | inchem.orgechemi.com |
| Personal Protective Equipment (PPE) | Wear protective gloves (chemical-resistant), safety glasses with side-shields or a face shield, and protective clothing. For weighing or potential aerosol generation, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge or a Type ABEK filter. | inchem.orgsigmaaldrich.comechemi.comnih.govsigmaaldrich.com |
| Handling Procedures | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Keep away from heat, sparks, and open flames. Prevent generation of mists. | inchem.orgechemi.comtcichemicals.com |
| Storage | Store in a tightly closed container in a cool, dry, dark place. Keep separated from strong oxidants. | inchem.orgsigmaaldrich.comechemi.com |
In the event of a spill, immediate and appropriate action is required to contain the material and prevent environmental contamination and personnel exposure. wrmeadows.com For waste, adherence to regulatory guidelines is mandatory for both the chemical and any contaminated materials. sigmaaldrich.com
For small spills, the material should be absorbed using an inert material such as sand, vermiculite, or absorbent paper. nih.govnoaa.gov The collected material and any contaminated items, including clothing, must be placed in a suitable, sealable, and properly labeled container for disposal. inchem.orgechemi.comnoaa.gov The spill area should then be cleaned, for instance with a solvent like acetone, followed by washing with soap and water. noaa.gov A critical step in spill management is to prevent the chemical from entering drains or surface waters. sigmaaldrich.com
Disposal of NPGDGE waste and contaminated materials must be conducted in accordance with all applicable local and national regulations. This should be handled by a licensed professional waste disposal service. sigmaaldrich.com Empty containers must be completely cleared of their contents before disposal.
Table 3: Spill and Waste Management Procedures for NPGDGE in Research Settings
| Procedure | Detailed Steps | Source(s) |
|---|
| Spill Response | 1. Evacuate unprotected personnel from the area. 2. Wear appropriate PPE (gloves, eye protection, respirator if needed). 3. Contain the spill and prevent it from entering drains. 4. Absorb the liquid with inert material (e.g., sand, absorbent paper). 5. Collect absorbed material and contaminated items into a sealable, labeled container. 6. Clean the spill surface with a suitable solvent (e.g., acetone) followed by soap and water. | inchem.orgwrmeadows.comsigmaaldrich.comnih.govnoaa.gov | | Waste Disposal | 1. Dispose of unused product and contaminated materials through a licensed waste disposal company. 2. Follow all local, state, and federal regulations. 3. Ensure containers are properly labeled for hazardous waste. 4. Do not allow waste to enter the sewer system. | wrmeadows.comsigmaaldrich.com |
Compound Names
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Production Methods
The conventional synthesis of NPGDGE involves the reaction of neopentyl glycol with an excess of epichlorohydrin (B41342), catalyzed by a Lewis acid, followed by a dehydrochlorination step using sodium hydroxide (B78521). wikipedia.org This process generates significant amounts of saltwater as a byproduct. wikipedia.org Future research is increasingly focused on greener and more sustainable production methods to mitigate the environmental impact and improve efficiency.
One promising avenue is the use of bio-renewable feedstocks. The chemical industry has shown growing interest in producing epichlorohydrin from glycerol, a byproduct of biodiesel production. smolecule.comrsc.org Integrating this "green ECH" into the synthesis of NPGDGE aligns with the principles of green chemistry by utilizing a renewable carbon source. smolecule.com
Another area of research involves developing solvent-free synthesis conditions. Traditional methods often use solvents, which contribute to waste and energy consumption. Research into solvent-free systems, which may employ phase-transfer catalysts and solid bases, aims to create a more streamlined and less hazardous process. chalmers.segoogle.com Such methods could reduce the need for extensive wastewater treatment and simplify product purification. chalmers.se The goals of these novel routes are to increase yield, reduce hazardous byproducts, and utilize renewable resources, making the production of NPGDGE more economically and environmentally sustainable.
Advanced Polymer Architectures and Composites
The difunctional nature of NPGDGE makes it an ideal candidate for creating complex and high-performance polymer architectures. smolecule.com Its role extends beyond being a simple reactive diluent to an essential component in the fabrication of advanced materials.
Future research is exploring its incorporation into novel polymer systems:
Shape Memory Polymers: NPGDGE can be used in the synthesis of epoxy-based shape memory polymers. smolecule.comchemicalbook.com These materials have the ability to return to a predetermined shape from a deformed state when exposed to an external stimulus like heat, holding potential for applications in smart textiles, biomedical devices, and aerospace components.
Gel Polymer Electrolytes: As a monomer, NPGDGE can be used to synthesize gel polymer electrolytes through cationic ring-opening polymerization. chalmers.semdpi.com These electrolytes are being investigated for their potential use in safer, more efficient lithium-ion batteries.
Hybrid Epoxy Resins: Research into hybrid epoxy methacrylate (B99206) resins, which combine cationic and free-radical photopolymerization, utilizes NPGDGE as a precursor. chalmers.semdpi.com These materials are being developed for advanced applications such as durable anti-corrosion and decorative coatings. chalmers.semdpi.com
Bio-based Composites: A significant area of research is the use of NPGDGE to enhance the properties of adhesives derived from renewable resources. In one study, NPGDGE was used as a cross-linker for a soybean meal-based adhesive. The addition of NPGDGE significantly improved the adhesive's water resistance and toughness, making it a viable, environmentally friendly alternative to formaldehyde-based resins for plywood fabrication. rsc.orgmdpi.com
The following table summarizes the performance improvements observed in the soy-based adhesive when modified with NPGDGE.
| Adhesive Formulation | Viscosity (mPa·s) | Wet Shear Strength (MPa) | Improvement in Water Resistance (%) |
|---|---|---|---|
| Soybean Meal (SM) only | - | 0.29 | - |
| SM/SDS | 138,400 | - | - |
| SM/SDS/NGDE-2g | 20,530 | - | - |
| SM/SDS/NGDE-6g | - | 1.12 | 12.5 |
Data sourced from a 2016 study on flexible soy-based adhesives. rsc.org
Biomedical Engineering Applications and Biocompatibility Studies
The low toxicity profile of NPGDGE makes it an attractive material for biomedical applications. rsc.orgchalmers.se Research in this field focuses on leveraging its cross-linking capabilities to create biocompatible scaffolds and materials for tissue engineering and drug delivery.
An important research direction is the use of diglycidyl ethers, including those with structures similar to NPGDGE, as cross-linking agents for hydrogels. nih.gov Traditional cross-linkers like glutaraldehyde (B144438) can exhibit cytotoxicity, limiting their use in biomedical applications. nih.gov FDA-approved diglycidyl ethers of glycols can cross-link biopolymers such as glycol chitosan (B1678972) to form scaffolds for wound dressings. nih.gov These hydrogels can be designed to have tailored swelling properties and have demonstrated antimicrobial activity, which is beneficial for wound healing. nih.gov
Future biocompatibility studies will need to focus specifically on NPGDGE to:
Evaluate its long-term biocompatibility and degradation profile in vivo.
Assess the cellular response to NPGDGE-crosslinked materials to ensure they support cell proliferation and tissue integration. nih.govtalentchemicals.com
Develop NPGDGE-based systems for specific applications such as dental materials, adhesives for medical devices, and controlled-release drug delivery matrices. chalmers.semdpi.com
The development of such materials requires a thorough understanding of the interaction between the material and biological systems, representing a critical area for future investigation. nih.govtalentchemicals.com
Environmental Remediation and Sustainable Materials
Beyond reducing the environmental impact of its own production, NPGDGE is being explored as a component in materials designed for environmental cleanup and sustainability.
A key application is in the development of hydrogels for water purification. Researchers have successfully used NPGDGE as a cross-linking agent to prepare pullulan/polydopamine hydrogels. chalmers.senih.gov These hydrogels have shown a high capacity for the selective adsorption of cationic dyes from wastewater, highlighting their potential for use in environmental remediation efforts. chalmers.senih.gov The cross-linked network created by NPGDGE provides the necessary structural integrity for the hydrogel to function effectively as an adsorbent.
In the realm of sustainable materials, NPGDGE plays a crucial role in the development of bio-based adhesives and composites. As mentioned previously, its use as a cross-linker in soybean meal-based adhesives helps to create strong, water-resistant wood composites, providing a green alternative to conventional formaldehyde-based adhesives. rsc.orgutk.edu This reduces reliance on fossil fuels and mitigates the issue of formaldehyde (B43269) emissions in products like plywood. rsc.org
Future research will likely focus on:
Optimizing the design of NPGDGE-based hydrogels to target a wider range of environmental pollutants.
Expanding the use of NPGDGE in other bio-based polymer systems to create a new generation of sustainable materials for various industrial applications.
Computational Chemistry and Predictive Modeling for Structure-Property Relationships
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating materials discovery and optimization. For NPGDGE, these methods offer a way to understand its behavior at a molecular level and predict the properties of the resulting polymers.
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are being employed to study epoxy resin systems. smolecule.comnih.govnih.gov These computational techniques can provide deep insights into:
Reaction Mechanisms: DFT calculations can be used to investigate the transition states and reaction pathways of the ring-opening polymerization of NPGDGE's epoxide groups. smolecule.com This helps in understanding the formation and stability of key reaction intermediates, such as oxonium ions. smolecule.com
Polymer Network Structure: MD simulations can model the cross-linking process to predict the final three-dimensional structure of the cured epoxy network. utk.edumdpi.com
Structure-Property Relationships: By simulating the molecular structure, researchers can predict key macroscopic properties like the glass transition temperature (Tg), Young's modulus, cohesive energy density, and thermal expansion coefficient. nih.govutk.edu This allows for the virtual screening of different formulations before they are synthesized in the lab, saving time and resources. nih.gov
Conformational Analysis: MD simulations have revealed that the NPGDGE molecule has significant conformational flexibility, which can influence reaction rates and the final properties of the polymer. smolecule.com
Future work in this area will likely involve the integration of machine learning algorithms with data from MD simulations to build robust models that can rapidly predict the performance of new NPGDGE-based formulations for a wide range of applications. nih.gov
Q & A
Basic: What are the critical physicochemical properties of NGDE relevant to its application in polymer synthesis?
Answer:
NGDE is a difunctional epoxy monomer with two glycidyl ether groups, enabling cross-linking in thermosetting resins. Key properties include:
These properties facilitate its use in low-viscosity formulations (e.g., coatings, adhesives) and controlled cross-linking. The low viscosity ensures easy processing, while the epoxy equivalent weight determines stoichiometric ratios with curing agents like amines or anhydrides .
Basic: How is NGDE characterized for purity and structural integrity in experimental workflows?
Answer:
Characterization involves:
- Nuclear Magnetic Resonance (NMR):
- Fourier-Transform Infrared Spectroscopy (FTIR):
- Epoxy Equivalent Weight (EEW):
Impurities (e.g., hydrolyzable chlorine ≤350 ppm) are monitored via ion chromatography to avoid side reactions during curing .
Advanced: How can researchers optimize NGDE-based hydrogels for controlled drug delivery?
Answer:
Methodology:
Cross-Linking Design:
- Use NGDE with hydrophilic polymers (e.g., pullulan) at stoichiometric ratios (1:1 epoxy:amine) to balance swelling and mechanical strength .
- Adjust curing temperature (e.g., 60–80°C) to modulate cross-link density .
Characterization:
- Swelling Ratio: Measure in PBS (pH 7.4) to assess hydrogel responsiveness .
- Drug Release Kinetics: Use UV-Vis spectroscopy to track release profiles (e.g., cationic dyes as model drugs) .
Data Contradictions:
- Conflicting mechanical data may arise from uneven filler dispersion (e.g., carbon black). Address via SEM to verify homogeneity .
Example: NGDE/pullulan hydrogels achieved 95% dye adsorption at 10 wt% NGDE, but higher concentrations (>12 wt%) reduced porosity due to over-cross-linking .
Advanced: What strategies resolve discrepancies in mechanical properties of NGDE-modified composites?
Answer:
Discrepancies in tensile strength or fracture toughness often stem from:
- Incomplete Curing: Verify using Differential Scanning Calorimetry (DSC) to detect residual exothermic peaks .
- Filler Agglomeration: Use SEM to identify CB@NGDE agglomerates; mitigate via sonication or surfactants .
- Stoichiometric Imbalance: Adjust epoxy:hardener ratios (e.g., 1:0.8–1:1.2) and track via FTIR (epoxide peak disappearance) .
Case Study: Silicone rubber with 10 wt% NGDE showed 30% higher tensile strength than 5 wt%, but 12 wt% caused brittleness due to phase separation .
Advanced: How does NGDE enhance dual-curing (UV/thermal) epoxy acrylate systems?
Answer:
Experimental Design:
Resin Synthesis:
Curing Protocol:
- UV Initiation: Use 2% diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for radical polymerization.
- Thermal Post-Curing: 80°C for 1 hr to complete epoxy-amine reactions .
Performance Metrics:
- Adhesion: Cross-cut test (ASTM D3359) shows >4B rating for coatings .
- Flexibility: NGDE reduces glass transition temperature (Tg) by 15°C vs. DGEBA-based systems, enhancing impact resistance .
Data Conflict Resolution: FTIR monitoring of acrylate (C=C, 1630 cm⁻¹) and epoxy (910 cm⁻¹) groups confirms sequential curing efficiency .
Basic: What analytical techniques are critical for quantifying NGDE in complex matrices?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS):
- High-Performance Liquid Chromatography (HPLC):
- Titration:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
